![molecular formula C8H11N3O B6323147 N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1052622-09-9](/img/structure/B6323147.png)
N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
“N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by 1H NMR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, have been the focus of many chemical reactions. For instance, they have been involved in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and acceptorless dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 180.21 .Scientific Research Applications
Synthesis and Characterization
- Identification and Synthesis : N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, under various nomenclatures, has been identified and synthesized for research purposes. One notable study discusses the identification and synthesis of related pyrazole-carboxamide derivatives, highlighting the importance of accurate characterization in research chemicals (McLaughlin et al., 2016).
Biological Activity
Anticancer Evaluation : Compounds related to this compound have been evaluated for their anticancer properties. A study focused on novel pyrazole derivatives and their interaction with DNA, which is crucial in understanding their antitumor mechanisms (Lu et al., 2014).
Antifungal Activity : Some pyrazole-5-carboxamide derivatives exhibit significant antifungal activities. Research into these compounds has shown promising results against various phytopathogenic fungi, underlining their potential in agricultural applications (Wu et al., 2012).
Chemical Analysis
- Analytical Characterization : Detailed analytical characterization, including chromatographic and spectroscopic methods, is essential in the study of pyrazole-carboxamides. These analytical techniques help in understanding the properties and potential applications of such compounds (Uchiyama et al., 2015).
Pharmacological Investigations
- In Vitro Metabolism : Studies on the in vitro metabolism of pyrazole-containing synthetic cannabinoids, including pyrazole-carboxamide derivatives, provide insights into their pharmacological profile and potential therapeutic applications (Franz et al., 2017).
Mechanism of Action
Target of Action
N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a derivative of 1H-pyrazole-5-carboxamide, which has been shown to have potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . These organisms are likely the primary targets of this compound.
Mode of Action
It is suggested that the compound interacts with its targets, leading to their death or inhibition
Biochemical Pathways
Given its fungicidal and insecticidal activities, it can be inferred that the compound disrupts essential biological processes in the target organisms, leading to their death .
Result of Action
The primary result of the action of this compound is the death or inhibition of the target organisms, Erysiphe graminis and Aphis fabae . This leads to its fungicidal and insecticidal effects, making it a potential candidate for pesticide development.
properties
IUPAC Name |
N-cyclopropyl-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7(4-5-9-11)8(12)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUNVFBCRWEKHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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